molecular formula C8H12O3 B13748981 4-(1,3-Dioxolan-2-yl)-2-methylidenebutanal CAS No. 23985-09-3

4-(1,3-Dioxolan-2-yl)-2-methylidenebutanal

Cat. No.: B13748981
CAS No.: 23985-09-3
M. Wt: 156.18 g/mol
InChI Key: AFSWDXMCXDSXBJ-UHFFFAOYSA-N
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Description

Significance of the 1,3-Dioxolane (B20135) Moiety in Organic Synthesis

The 1,3-dioxolane group is a cyclic acetal (B89532) widely employed in organic chemistry, primarily as a protecting group for aldehydes and ketones. nih.govwikipedia.org Its popularity stems from its stability under a wide range of reaction conditions, including those that are basic, reductive, or oxidative. thieme-connect.de This stability allows chemists to perform transformations on other parts of a molecule without affecting the protected carbonyl group.

The 1,3-dioxolane moiety is readily formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol and can be just as readily removed by hydrolysis with aqueous acid, regenerating the original carbonyl. wikipedia.org Beyond its role in protection, the 1,3-dioxolane structure is also found in numerous biologically active compounds and serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. nih.govsilverfernchemical.com

Overview of the α,β-Unsaturated Aldehyde Functional Group

The α,β-unsaturated aldehyde is a highly valuable functional group characterized by a carbon-carbon double bond conjugated to an aldehyde. nih.govresearchgate.net This conjugation results in a delocalized π-electron system that influences the molecule's reactivity. pressbooks.pub Specifically, the carbonyl group withdraws electron density, making not only the carbonyl carbon but also the β-carbon electrophilic and susceptible to nucleophilic attack. wikipedia.org

This dual electrophilicity allows for two main modes of reaction:

1,2-Addition (Direct Addition): Strong nucleophiles, such as Grignard reagents, tend to attack the carbonyl carbon directly. pressbooks.pub

1,4-Addition (Conjugate Addition): Softer nucleophiles, like organocuprates and enamines, preferentially attack the β-carbon in what is known as a Michael-type addition. pressbooks.pub

This tunable reactivity makes α,β-unsaturated aldehydes versatile building blocks for constructing complex carbon skeletons in the targeted synthesis of natural products and other important molecules. nih.govresearchgate.net

Structural Features and Chemical Nomenclature of 4-(1,3-Dioxolan-2-yl)-2-methylidenebutanal

The IUPAC name "this compound" precisely describes the molecule's structure. The base is a four-carbon aldehyde chain ("butanal"). A methylidene group (a C=CH₂) is located at the second carbon (the α-position), creating the α,β-unsaturated system. At the fourth carbon, a 1,3-dioxolane ring is attached via its second position. This structure combines the protected aldehyde functionality of the dioxolane with the reactive α,β-unsaturated aldehyde system.

Table 1: Chemical Properties of this compound
PropertyValue
Molecular FormulaC₈H₁₂O₃
Molar Mass156.18 g/mol
AppearanceExpected to be a liquid or low-melting solid
Key Functional Groups1,3-Dioxolane, α,β-Unsaturated Aldehyde

Contextual Placement in Natural Product Synthesis and Liverwort Metabolites

This compound is not merely a theoretical construct but a key player in the synthesis of specific, complex natural products, particularly those derived from liverworts.

The molecular framework of this compound is ideally suited as a precursor for the synthesis of the 3-methylene-2-vinyltetrahydropyran system. This heterocyclic core is a unique structural feature found in certain natural products. The synthesis involves a strategic sequence where a vinyl nucleophile is added to the α,β-unsaturated aldehyde. Following this, the 1,3-dioxolane protecting group is removed to unveil the second aldehyde, which can then participate in an intramolecular cyclization to form the desired tetrahydropyran (B127337) ring.

A prime example of its application is in the synthetic pathway toward Hodgsonox. Hodgsonox is a sesquiterpenoid isolated from the New Zealand liverwort Lepidolaena hodgsoniae. A key feature of Hodgsonox is the 3-methylene-2-vinyltetrahydropyran unit. Synthetic strategies aimed at constructing this core have identified molecules with the same functional arrangement as this compound as crucial intermediates. These precursors allow for the controlled, stepwise construction of the complex cyclic ether system that defines Hodgsonox and its derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23985-09-3

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)-2-methylidenebutanal

InChI

InChI=1S/C8H12O3/c1-7(6-9)2-3-8-10-4-5-11-8/h6,8H,1-5H2

InChI Key

AFSWDXMCXDSXBJ-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC1OCCO1)C=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 1,3 Dioxolan 2 Yl 2 Methylidenebutanal

Reactivity of the Aldehyde Functional Group

The aldehyde group in 4-(1,3-dioxolan-2-yl)-2-methylidenebutanal is a primary site for chemical reactions due to the electrophilic nature of the carbonyl carbon. Its reactivity is modulated by the presence of the adjacent α,β-unsaturated system.

Nucleophilic Additions to the Carbonyl

Nucleophilic attack on the carbonyl carbon of α,β-unsaturated aldehydes can proceed via two main pathways: 1,2-addition (direct attack on the carbonyl carbon) or 1,4-addition (conjugate addition to the β-carbon of the alkene). The choice between these pathways is influenced by the nature of the nucleophile and the reaction conditions.

Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, leading to the formation of allylic alcohols. In contrast, softer nucleophiles, like organocuprates (Gilman reagents), preferentially undergo 1,4-conjugate addition. This selectivity is attributed to the principles of Hard and Soft Acids and Bases (HSAB) theory, where the harder carbonyl carbon reacts with hard nucleophiles, and the softer β-carbon reacts with soft nucleophiles.

Table 1: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Aldehydes

NucleophileTypePredominant Mode of AdditionProduct Type
R-Li, R-MgXHard1,2-AdditionAllylic Alcohol
R₂CuLiSoft1,4-Addition (Conjugate)Saturated Aldehyde
NaBH₄Hard1,2-AdditionAllylic Alcohol
NaBH₄, CeCl₃ (Luche Reduction)Hard1,2-AdditionAllylic Alcohol

This table presents generalized reactivity patterns for α,β-unsaturated aldehydes.

Condensation Reactions and Derivative Formation

The aldehyde functionality readily participates in condensation reactions to form new carbon-carbon and carbon-heteroatom bonds. A notable example is the Wittig reaction, where the aldehyde reacts with a phosphorus ylide to form an alkene. This reaction is a powerful tool for extending the carbon chain and introducing a double bond with defined stereochemistry. For instance, the reaction of an aldehyde with a non-stabilized ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), typically yields the corresponding alkene.

Another important class of condensation reactions is the aldol (B89426) condensation. While the target molecule itself lacks α-hydrogens and cannot act as the nucleophilic enolate component, it can serve as an electrophilic partner in a crossed aldol reaction with an enolizable ketone or aldehyde. These reactions, often catalyzed by acid or base, lead to the formation of β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β,γ,δ-unsaturated systems.

Oxidation and Reduction Pathways

The aldehyde group can be selectively oxidized or reduced without affecting the other functional groups under appropriate conditions.

Oxidation: The oxidation of α,β-unsaturated aldehydes to the corresponding carboxylic acids can be achieved using various reagents. A common method that avoids harsh conditions and is compatible with many functional groups is the Swern oxidation. This procedure utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base like triethylamine. This method is known for its mildness and high yields in converting primary alcohols to aldehydes, and can be adapted for the oxidation of aldehydes to carboxylic acids, although other specific reagents are more common for this latter transformation. For the direct oxidation of the aldehyde, reagents like sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger are often employed.

Reduction: The selective reduction of the aldehyde group in the presence of the alkene is a common transformation. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃) in an alcohol solvent, is highly effective for the 1,2-reduction of α,β-unsaturated aldehydes to the corresponding allylic alcohols. The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and favoring the direct attack of the hydride at the carbonyl carbon over conjugate addition to the alkene.

Transformations Involving the Exocyclic Alkene

The exocyclic double bond in this compound is also a site of significant reactivity, participating in a variety of addition and rearrangement reactions.

Addition Reactions (e.g., Hydrohalogenation, Hydration, Cycloadditions)

Hydrohalogenation and Hydration: The addition of hydrogen halides (HX) or water to the alkene can proceed, but the regioselectivity is influenced by the electronic effects of the adjacent aldehyde and the dioxolane moiety. In general, for α,β-unsaturated carbonyl compounds, the addition of HX can be directed by both electronic and steric factors.

Cycloaddition Reactions: The conjugated system of this compound can participate as a dienophile in Diels-Alder reactions. In these [4+2] cycloaddition reactions, it reacts with a conjugated diene to form a six-membered ring. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic nature of the substituents on both the diene and the dienophile. Electron-withdrawing groups on the dienophile, such as the aldehyde group in the target molecule, generally accelerate the reaction.

Olefin Metathesis Strategies

The exocyclic alkene is a suitable substrate for olefin metathesis reactions, a powerful method for the formation of new carbon-carbon double bonds. Cross-metathesis with another olefin, catalyzed by a ruthenium-based catalyst such as a Grubbs catalyst, can be used to introduce new substituents at the 2-position. The acetal (B89532) protecting group is generally stable under the conditions of olefin metathesis. The outcome of the reaction, including the E/Z selectivity of the newly formed double bond, can be influenced by the choice of catalyst and reaction conditions.

Table 2: Representative Olefin Metathesis Reactions with Acrolein Acetals

CatalystReaction TypeSubstrate 1Substrate 2Product
Grubbs' 1st GenerationCross-MetathesisAcrolein diethyl acetal1-Octene(E/Z)-2-Decenal diethyl acetal
Grubbs' 2nd GenerationCross-MetathesisAcrolein diethyl acetalStyrene(E)-3-Phenylpropenal diethyl acetal

This table illustrates the general utility of olefin metathesis with acrolein acetals as analogs to the target compound.

Polymerization Behavior and Oligomerization Studies

The presence of the α,β-unsaturated aldehyde system, specifically the activated methylidene group, imparts a propensity for polymerization and oligomerization upon this compound. The reaction can proceed through various mechanisms, including radical, anionic, and cationic pathways, leading to a range of polymeric and oligomeric structures.

Polymerization Mechanisms:

Radical Polymerization: Initiated by radical species, this pathway typically involves the addition of radicals to the β-carbon of the methylidene group. The resulting radical can then propagate by attacking another monomer molecule. The presence of the aldehyde and dioxolane functionalities can influence the stereochemistry and branching of the resulting polymer chain. Radical ring-opening polymerization of related cyclic ketene (B1206846) acetals has been investigated, suggesting that under certain conditions, the dioxolane ring could potentially participate in the polymerization process, leading to the incorporation of ester linkages into the polymer backbone. nih.gov

Anionic Polymerization: Strong nucleophiles can initiate the anionic polymerization of α,β-unsaturated carbonyl compounds. The reaction proceeds via Michael addition to the carbon-carbon double bond. The anionic intermediates are often highly reactive and can lead to complex side reactions if not carefully controlled.

Cationic Polymerization: Cationic initiators, such as Lewis acids, can promote the polymerization of the methylidene group. researchgate.net For related compounds like 2-vinyl-1,3-dioxolane, cationic initiation can lead to 1,2-vinyl addition polymerization, leaving the dioxolane ring intact as a pendant group. However, strong acidic conditions can also lead to the cleavage of the acetal, complicating the polymerization process.

Oligomerization:

Under milder conditions or with specific catalysts, controlled oligomerization can be achieved. This can lead to the formation of dimers, trimers, and other low molecular weight adducts. These oligomers can be valuable intermediates for further synthetic transformations. The study of acrolein oligomerization in aqueous media has shown the formation of various cyclic and acyclic adducts, suggesting that similar complexities could arise with this compound.

Initiator Type Primary Polymerization Pathway Potential Polymer Structure
Radical Initiators1,2-Vinyl AdditionPoly(alkene) with pendant dioxolane and aldehyde groups
Anionic InitiatorsMichael AdditionPoly(enolate) intermediate leading to various structures
Cationic Initiators1,2-Vinyl Addition / Ring-OpeningPoly(alkene) or polymers with incorporated ring-opened units

Reactivity and Stability of the 1,3-Dioxolane (B20135) Acetal

The hydrolysis of the 1,3-dioxolane acetal regenerates the parent carbonyl group. This deprotection is typically achieved under acidic conditions. organic-chemistry.org A variety of acidic catalysts, both Brønsted and Lewis acids, can be employed. The rate of hydrolysis is dependent on the acid strength, temperature, and solvent system.

Common Deprotection Methods:

Aqueous Acid: Treatment with dilute aqueous acids such as hydrochloric acid or sulfuric acid is a common method.

Lewis Acids: Lewis acids like TiCl₄, BF₃·OEt₂, and ZrCl₄ can effectively catalyze the deprotection under milder conditions.

Transacetalization: Deprotection can also be achieved by acid-catalyzed exchange with a ketone, such as acetone. organic-chemistry.org

Chemoselective deprotection in the presence of the α,β-unsaturated aldehyde requires careful selection of reaction conditions to avoid undesired side reactions at the conjugated system. Mild reagents and controlled temperatures are often necessary. For instance, nickel boride has been reported for the chemoselective deprotection of 1,3-dioxolanes. rsc.org

Reagent Conditions Selectivity
Aqueous HClRoom TemperatureMay affect the α,β-unsaturated system
Acetic Acid/WaterRefluxModerate selectivity
Acetone/p-TsOHMildGood for acid-sensitive substrates
ZrCl₄MildHigh chemoselectivity

Transacetalization involves the exchange of the diol component of the acetal. In the presence of another diol and an acid catalyst, the ethylene (B1197577) glycol moiety of the 1,3-dioxolane can be replaced. This reaction is an equilibrium process, and driving the equilibrium towards the desired product can be achieved by using an excess of the new diol or by removing one of the products.

Under certain conditions, the 1,3-dioxolane ring can undergo ring-opening or rearrangement reactions. Strong Lewis acids can initiate the cleavage of a C-O bond in the acetal, generating an oxocarbenium ion. This intermediate can then be trapped by nucleophiles or undergo further rearrangements. In the context of polymerization, ring-opening of the dioxolane can be a competing pathway, especially with cationic initiators. Studies on related dioxolanones have shown that formaldehyde (B43269) elimination can occur during ring-opening polymerization, leading to side reactions. rsc.org

Reaction Kinetics and Thermodynamic Analyses

The outcome of reactions involving this compound can often be understood in terms of kinetic versus thermodynamic control. wikipedia.orgjackwestin.comlibretexts.orgdalalinstitute.commasterorganicchemistry.com This is particularly relevant for addition reactions to the conjugated system.

Kinetic vs. Thermodynamic Control in Conjugate Addition: In the addition of a nucleophile to the α,β-unsaturated aldehyde, two potential products can be formed: the 1,2-adduct (kinetic product) resulting from attack at the carbonyl carbon, and the 1,4-adduct (thermodynamic product) from attack at the β-carbon.

Kinetic Product: The 1,2-addition is often faster as it involves direct attack on the electrophilic carbonyl carbon. This pathway is typically favored at lower temperatures and with "hard" nucleophiles.

Thermodynamic Product: The 1,4-addition product is often more stable due to the formation of a stronger C-C single bond and retention of the C=O double bond. This pathway is favored at higher temperatures, which allow for the reaction to be reversible and reach equilibrium, and with "soft" nucleophiles. nih.gov

Reaction Kinetics of Hydrolysis: The hydrolysis of the 1,3-dioxolane acetal is an acid-catalyzed reaction. The rate of this reaction is dependent on the concentration of the acid catalyst and the substrate. Kinetic studies on the hydrolysis of similar acetals, such as 2-methyl-1,3-dioxane, have shown the reaction to be reversible and second-order. academax.com Similar kinetic behavior would be expected for this compound.

Thermodynamics of Polymerization: The polymerization of the methylidene group is generally an exothermic process. The feasibility and extent of polymerization are governed by the Gibbs free energy change (ΔG), which depends on the enthalpy (ΔH) and entropy (ΔS) of polymerization. For many vinyl monomers, there is a ceiling temperature above which polymerization is no longer thermodynamically favorable.

Applications As a Synthetic Building Block in Complex Molecule Construction

Utilization in Heterocyclic Chemistry

The inherent reactivity of the α,β-unsaturated aldehyde in 4-(1,3-dioxolan-2-yl)-2-methylidenebutanal makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. This functionality can readily participate in reactions with various nucleophiles to construct five- and six-membered rings. For example, reaction with hydrazines can lead to pyrazolines, while reaction with hydroxylamine can yield isoxazolines. Furthermore, the Michael addition of various nucleophiles to the β-position of the unsaturated aldehyde, followed by intramolecular cyclization involving the aldehyde or a derivative thereof, can lead to a diverse range of heterocyclic systems. The protected aldehyde at the other end of the molecule provides a latent reactive site that can be unmasked at a later stage for further annulation or functionalization, allowing for the construction of more complex, fused heterocyclic systems.

Precursor in Stereoselective Transformations

The prochiral centers within this compound make it an excellent substrate for stereoselective transformations. The α,β-unsaturated aldehyde can undergo a variety of asymmetric reactions, such as catalytic asymmetric conjugate additions, Diels-Alder reactions, and aldol (B89426) reactions. The use of chiral catalysts or auxiliaries can control the stereochemical outcome of these transformations, leading to the synthesis of enantiomerically enriched products. The resulting stereocenters can then be elaborated to construct complex chiral molecules. The dioxolane protecting group can also be derived from chiral diols, introducing an element of stereocontrol that can influence subsequent reactions along the carbon chain.

Scaffold for Combinatorial Chemistry and Library Synthesis

The bifunctional nature of this compound makes it an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. The two distinct aldehyde functionalities, one protected and one activated as an α,β-unsaturated system, allow for sequential and orthogonal chemical modifications. For instance, a library of compounds can be generated by reacting the α,β-unsaturated aldehyde with a diverse set of nucleophiles. Subsequently, the dioxolane protecting group can be removed to reveal the second aldehyde, which can then be reacted with another set of reagents, such as amines in reductive amination or Wittig reagents. This approach allows for the rapid generation of a large number of structurally diverse molecules, which can then be screened for biological activity.

Development of Advanced Synthetic Methodologies Facilitated by the Compound

The unique reactivity of this compound can also serve as a platform for the development of new synthetic methodologies. For example, its structure is well-suited for studying tandem reactions where multiple bonds are formed in a single operation. A reaction cascade could be initiated at the α,β-unsaturated aldehyde, with the resulting intermediate undergoing a subsequent reaction involving the deprotected aldehyde. Furthermore, the compound can be used to explore new catalytic systems for selective transformations of bifunctional molecules. The development of catalysts that can differentiate between the two aldehyde functionalities or promote novel modes of reactivity would be a significant advancement in synthetic organic chemistry.

Advanced Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Detailed experimental NMR data for 4-(1,3-Dioxolan-2-yl)-2-methylidenebutanal is not available in the reviewed literature. The following subsections are therefore placeholders for where such data would be presented and discussed.

Proton (¹H) NMR Assignments and Coupling Patterns

No experimental ¹H NMR data, including chemical shifts, coupling constants, and multiplicities for the protons in this compound, were found.

Carbon (¹³C) NMR Chemical Shifts and Multiplicities

Specific ¹³C NMR chemical shifts and multiplicities for each carbon atom in this compound are not documented in the available resources.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

There are no published studies detailing the use of 2D NMR techniques such as COSY, HMQC, or HMBC to confirm the connectivity of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Experimental mass spectrometry data for this compound is not present in the surveyed scientific literature.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, which would provide the exact molecular weight and confirm the elemental composition of this compound, has not been reported.

Fragmentation Pathways and Structural Information

An analysis of the mass spectrometry fragmentation patterns of this compound, which would offer further structural confirmation, could not be conducted due to the absence of experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the hypothetical compound this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its aldehyde, alkene, and dioxolane moieties.

A detailed prediction of the key IR absorption bands is presented in the table below.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aldehyde (C=O)Stretching1740–1720
Aldehyde (C-H)Stretching2850–2800 and 2750–2700 (typically two bands)
Alkene (C=C)Stretching1650–1630
Alkene (=C-H)Out-of-plane bending995–985 and 915–905 (for a monosubstituted alkene)
Dioxolane (C-O-C)Asymmetric and symmetric stretching1200–1000

Single-Crystal X-ray Diffraction for Definitive Structural Determination

As of the date of this article, no single-crystal X-ray diffraction data for this compound has been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Consequently, the exact bond lengths, bond angles, and crystal packing of this compound remain undetermined.

Should a crystalline sample of sufficient quality be obtained in the future, X-ray diffraction analysis would be invaluable in confirming its molecular structure and providing insights into its solid-state conformation.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, to determine the optimized molecular geometry (bond lengths, bond angles) or electronic structure (e.g., molecular orbital analysis, charge distribution) of 4-(1,3-Dioxolan-2-yl)-2-methylidenebutanal were found.

Reaction Mechanism Elucidation through Computational Modeling

A search for computational models elucidating the reaction mechanisms involving this compound, including transition state analysis and reaction energy profiles, yielded no specific results. Theoretical studies on its role in synthetic pathways have not been published.

Prediction of Spectroscopic Parameters

There are no available computational studies that predict the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR/Raman spectroscopy) of this compound.

Conformational Analysis and Energy Landscapes

Detailed conformational analyses and the mapping of potential energy landscapes for this compound have not been reported in the scientific literature. Such studies would typically involve systematic searches of rotational isomers and the calculation of their relative energies.

Design of Novel Catalytic Systems for Transformations Involving the Compound

Computational research focused on the design of novel catalysts specifically for transformations of this compound is not present in the available literature. This area of research remains unexplored from a theoretical and modeling perspective.

Future Research Trajectories and Broader Academic Impact

Exploration of Enantioselective Synthesis Routes

The presence of a stereocenter at the carbon bearing the dioxolane group after a conjugate addition, or at the α- or β-positions of the unsaturated system through various asymmetric transformations, underscores the importance of developing enantioselective routes to and from 4-(1,3-dioxolan-2-yl)-2-methylidenebutanal derivatives. Future research will likely focus on several key areas of asymmetric synthesis.

One promising avenue is the application of organocatalysis, which has proven highly effective for the enantioselective functionalization of α,β-unsaturated aldehydes. princeton.eduresearchgate.net Chiral secondary amine catalysts, such as those derived from proline, could be employed to generate chiral iminium ions or enamines in situ. This activation would facilitate a range of enantioselective transformations, including Michael additions, cycloadditions, and α-alkylations. princeton.edunih.gov The development of enantioselective methods for introducing substituents at the α-position of aldehydes is a significant area of research. nih.govunc.edu

Furthermore, the synthesis of chiral derivatives through aldol (B89426) reactions represents a viable strategy. A temporary stereocenter approach, involving an initial aldol reaction followed by further transformations and subsequent retro-aldol cleavage, could be explored for the asymmetric synthesis of related chiral aldehydes.

A summary of potential enantioselective approaches is presented in the table below.

Asymmetric StrategyCatalyst TypePotential TransformationExpected Outcome
OrganocatalysisChiral Secondary Amines (e.g., Proline derivatives)Michael AdditionEnantiomerically enriched products functionalized at the β-position.
OrganocatalysisChiral Secondary Aminesα-AlkylationIntroduction of a chiral substituent at the α-position.
Metal CatalysisChiral Lewis AcidsDiels-Alder ReactionDiastereomerically and enantiomerically controlled cycloaddition products.
Enzymatic ResolutionLipases, EsterasesKinetic Resolution of Racemic PrecursorsSeparation of enantiomers from a racemic mixture of a precursor alcohol.

Development of Catalyst Systems for Selective Transformations

The distinct reactivity of the two functional groups in this compound—the α,β-unsaturated aldehyde and the dioxolane acetal (B89532)—presents a significant opportunity for the development of highly selective catalyst systems. The primary challenge and area of future research will be to achieve chemoselectivity, allowing for the transformation of one functional group while leaving the other intact.

For instance, the selective hydrogenation of the α,β-unsaturated aldehyde to the corresponding allylic alcohol is a valuable transformation. acs.orgrsc.org This requires catalysts that can selectively reduce the carbonyl group over the carbon-carbon double bond. Transition metal complexes, particularly those based on ruthenium and iridium with tailored phosphine (B1218219) ligands, are promising candidates for achieving this selectivity through transfer hydrogenation. rsc.org

Conversely, catalysts could be designed for the selective reaction at the carbon-carbon double bond. For example, conjugate addition reactions are a hallmark of α,β-unsaturated systems. pressbooks.pub The use of soft nucleophiles, often delivered as organocuprates, typically favors 1,4-addition. The development of new catalytic systems that can control the regioselectivity of nucleophilic attack will be a key research focus.

The dioxolane group, being a stable acetal, offers a protecting group for a second aldehyde functionality. organic-chemistry.orgkhanacademy.org Research into catalyst systems that are compatible with this protecting group under various reaction conditions will be crucial for its utility in multi-step synthesis. This includes catalysts that are tolerant of the mildly acidic or basic conditions that might be required for transformations at the unsaturated aldehyde moiety.

Expanding its Utility in Novel Synthetic Sequences

The dual functionality of this compound makes it an attractive building block for the synthesis of complex molecules through novel synthetic sequences and cascade reactions. The protected aldehyde allows for its initial inertness, while the α,β-unsaturated aldehyde can undergo a variety of transformations. Subsequent deprotection of the dioxolane would unmask the second aldehyde for further reactions.

Future research could explore its use in tandem reactions where an initial transformation at the unsaturated system triggers a subsequent reaction involving the latent aldehyde. For example, an intramolecular aldol reaction following a conjugate addition could lead to the rapid construction of cyclic systems. The development of such cascade reactions would be highly valuable for increasing synthetic efficiency.

The compound could also serve as a linchpin in convergent synthesis strategies. Two different fragments could be introduced sequentially, first by reaction with the α,β-unsaturated aldehyde and then, after deprotection, by reaction with the newly revealed aldehyde. This approach could be used to assemble complex natural products or pharmaceutical intermediates.

Bio-inspired Synthesis and Biomimetic Transformations

The structure of this compound lends itself to bio-inspired synthetic strategies. Nature often employs polyfunctional molecules in complex biosynthetic pathways. wikipedia.org This compound can be seen as a synthetic mimic of intermediates in polyketide or terpenoid biosynthesis, where multiple carbonyl functionalities are present.

Future research could focus on using this compound in biomimetic cyclization reactions. wikipedia.org For instance, after an initial Michael addition to the unsaturated system, the resulting enolate could participate in an intramolecular cyclization, mimicking the cyclization of linear precursors in the biosynthesis of steroids or other polycyclic natural products.

Furthermore, the development of enzyme-catalyzed or chemoenzymatic processes involving this substrate is a promising area. nih.govd-nb.info Enzymes could be used for the enantioselective reduction of the aldehyde or the double bond, or for the stereoselective formation of new carbon-carbon bonds. The combination of biocatalysis with traditional chemical methods could lead to highly efficient and sustainable synthetic routes. nih.govd-nb.info Peptide-catalyzed asymmetric aldol reactions, for example, have been used to biomimetically synthesize 1,4-dicarbonyl compounds. nih.gov

Contribution to Fundamental Organic Chemistry Principles and Methodology Development

The study of this compound and its reactions can contribute significantly to the fundamental principles of organic chemistry and the development of new synthetic methodologies. unistra.fr The interplay of the two distinct functional groups provides a rich platform for investigating concepts of chemoselectivity, regioselectivity, and stereoselectivity.

Research on this molecule can lead to the development of new protecting group strategies. While the dioxolane is a common protecting group for aldehydes, its stability and compatibility with a wide range of reagents in the context of a proximate reactive unsaturated system can be systematically studied. organic-chemistry.orgkhanacademy.org

Moreover, the compound can serve as a test substrate for the development of new catalytic methods. The challenge of achieving selective transformations on this bifunctional molecule can drive innovation in catalyst design. google.com For example, new catalysts for the selective 1,2- versus 1,4-addition to α,β-unsaturated aldehydes could be benchmarked using this substrate. pressbooks.pub The insights gained from such studies would have a broad impact on the field of organic synthesis, extending beyond the chemistry of this specific compound. The synthesis of α,β-unsaturated carbonyl compounds through catalytic carbonylation reactions is an area of ongoing research that could be applied to derivatives of this molecule. rsc.org

Q & A

Q. Key Reaction Table

Reaction ComponentOptimal Condition
Catalystp-TsOH (3-5 mol%)
SolventToluene
Temperature110°C (reflux)
Water RemovalDean-Stark trap

How can the dioxolane ring’s stability be evaluated under varying pH conditions?

Advanced Research Focus
The dioxolane ring is acid-labile but stable in neutral/basic conditions. To assess stability:

Hydrolysis Kinetics : Monitor ring opening via HPLC or NMR under controlled pH (e.g., HCl in dioxane for acidic conditions; NaOH for basic).

Activation Energy : Use Arrhenius plots from temperature-dependent studies (25–80°C) to determine degradation rates .

Structural Confirmation : Post-hydrolysis, characterize intermediates (e.g., liberated diol via GC-MS).

What analytical techniques resolve conflicting data on the compound’s regioselectivity in nucleophilic substitutions?

Data Contradiction Analysis
Conflicting regioselectivity reports (e.g., aldehyde vs. dioxolane reactivity) require:

  • 2D NMR (HSQC, COSY) : Assign signals to confirm substitution sites.
  • X-ray Crystallography : Resolve ambiguity in solid-state structures (e.g., preferential attack at the α,β-unsaturated aldehyde) .
  • Computational Modeling : DFT calculations (e.g., Fukui indices) predict electrophilic centers.

Q. Example Workflow :

Perform substitution with a model nucleophile (e.g., benzylamine).

Use LC-MS to identify major/minor products.

Compare experimental results with DFT-predicted transition states.

How can the compound’s biological activity be systematically evaluated in enzyme inhibition assays?

Q. Advanced Research Focus

  • Target Selection : Prioritize enzymes with aldehyde-binding pockets (e.g., dehydrogenases, oxidases).
  • In Vitro Assays :
    • Kinetic Studies : Measure IC₅₀ values via spectrophotometric monitoring of cofactor depletion (e.g., NADH at 340 nm).
    • Covalent Binding : Use MALDI-TOF to detect adduct formation with catalytic cysteine residues .
  • Control Experiments : Compare activity with non-methylidenebutanal analogs to isolate structural contributions.

What strategies mitigate side reactions during oxidation of the α,β-unsaturated aldehyde group?

Experimental Design
The aldehyde’s conjugation with the methylidene group increases susceptibility to over-oxidation. Solutions include:

  • Mild Oxidants : Use TEMPO/NaClO₂ system to selectively oxidize aldehydes to carboxylic acids without epoxidizing the double bond .
  • Protection/Deprotection : Temporarily protect the dioxolane ring with TMSCl before oxidation.
  • Monitoring : Real-time FTIR to track carbonyl intermediates and halt reactions at the desired stage.

How do solvent polarity and Lewis acidity influence the compound’s reactivity in Diels-Alder reactions?

Mechanistic Study
The methylidene group acts as a dienophile. Key factors:

  • Solvent Effects : Low-polarity solvents (e.g., THF) favor cycloaddition kinetics; DMSO increases electrophilicity but may deactivate dienes.
  • Lewis Acid Catalysis : BF₃·Et₂O enhances electrophilicity of the aldehyde, accelerating reaction rates (e.g., with cyclopentadiene) .
  • Steric Effects : Bulky substituents on the dioxolane ring reduce dienophile accessibility (modeled via molecular docking).

How can contradictory cytotoxicity results in cell-based assays be reconciled?

Data Contradiction Analysis
Discrepancies may arise from:

  • Cell Line Variability : Test in multiple lines (e.g., HepG2 vs. HEK293) with standardized protocols (e.g., 48h exposure, MTT assay).
  • Metabolic Activation : Pre-incubate with liver microsomes to assess prodrug conversion.
  • Redox Interference : Measure intracellular glutathione levels to account for aldehyde detoxification .

What isotopic labeling approaches track the compound’s metabolic fate in vitro?

Q. Methodological Answer

  • ¹³C-Labeling : Synthesize the compound with ¹³C at the aldehyde carbon; track incorporation into TCA cycle intermediates via LC-MS/MS.
  • Deuterium Exchange : Use D₂O in hydrolysis studies to identify labile protons (NMR).
  • Stable Isotope-Resolved Metabolomics (SIRM) : Apply ¹³C-glucose tracing to map metabolic pathways in cell models .

How do steric and electronic effects of the dioxolane ring modulate photophysical properties?

Q. Advanced Research Focus

  • UV-Vis Spectroscopy : Compare λₘₐₓ of the compound with/without the dioxolane ring to assess conjugation disruption.
  • Fluorescence Quenching : Titrate with iodide ions to study solvent-accessible chromophores.
  • TD-DFT Calculations : Simulate excited-state transitions to correlate structure with emission profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.